molecular formula C12H25N3O4 B6354309 1-Piperidinepropanimidamide 2HOAc CAS No. 1172889-70-1

1-Piperidinepropanimidamide 2HOAc

Cat. No. B6354309
CAS RN: 1172889-70-1
M. Wt: 275.34 g/mol
InChI Key: HBTZDKUALYCPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinepropanimidamide 2HOAc, also known as 1-PIP-2HOAc, is an organic compound with the molecular formula C8H14N2O3. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. The compound is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and food additives. It is also used as a starting material for the synthesis of other heterocyclic compounds.

Mechanism of Action

1-Piperidinepropanimidamide 2HOAc is a versatile intermediate in the synthesis of heterocyclic compounds. The molecular structure of this compound is such that it can act as both a nucleophile and an electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the substrate. In electrophilic addition reactions, the piperidine nitrogen atom acts as an electrophile, accepting a pair of electrons from the substrate.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. As such, it is not known whether it has any direct effects on human health.

Advantages and Limitations for Lab Experiments

1-Piperidinepropanimidamide 2HOAc is a versatile intermediate that can be used in a variety of organic syntheses. It is relatively easy to synthesize and is stable in a variety of reaction conditions. However, it is also important to note that this compound is a highly reactive compound and should be handled with caution.

Future Directions

1-Piperidinepropanimidamide 2HOAc is a versatile intermediate with a wide range of applications in organic synthesis. Future research could focus on developing new methods for the synthesis of this compound, as well as exploring the potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and food additives. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound.

Synthesis Methods

1-Piperidinepropanimidamide 2HOAc can be synthesized by the reaction of 1-piperidinepropanimidamide and acetic anhydride. This reaction is conducted in the presence of a catalytic amount of pyridine. The reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the acetic anhydride carbonyl carbon. The resulting intermediate is then hydrolyzed to form this compound.

Scientific Research Applications

1-Piperidinepropanimidamide 2HOAc is used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of heterocyclic compounds such as indoles, pyrroles, and pyridines. It has also been used as a starting material for the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and food additives.

properties

IUPAC Name

acetic acid;3-piperidin-1-ylpropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.2C2H4O2/c9-8(10)4-7-11-5-2-1-3-6-11;2*1-2(3)4/h1-7H2,(H3,9,10);2*1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTZDKUALYCPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCN(CC1)CCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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